methyl 2-(2-oxopiperidin-1-yl)acetate
Description
Methyl 2-(2-oxopiperidin-1-yl)acetate is an ester derivative featuring a 2-oxopiperidine ring linked to an acetate group. This compound is of significant interest in medicinal chemistry due to the 2-oxopiperidine moiety, which is a common scaffold in bioactive molecules, including protease inhibitors and anticoagulants like apixaban .
Properties
IUPAC Name |
methyl 2-(2-oxopiperidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)6-9-5-3-2-4-7(9)10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDKWZGQCXXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-oxopiperidin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidinone with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-oxopiperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, methyl 2-(2-oxopiperidin-1-yl)acetate serves as a building block for the preparation of more complex molecules.
Biology and Medicine: Its piperidine moiety is a common structural feature in many bioactive compounds, including analgesics and antipsychotics .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 2-(2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific context and application .
Comparison with Similar Compounds
Structural and Functional Differences
- Furan-2-yl (CAS 2060032-41-7) introduces a heterocyclic ring, which could modulate electronic properties and binding affinity in target proteins . Ethyl vs. Methyl Esters: Ethyl esters (e.g., CAS 22875-63-4) generally exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .
- Synthetic Utility: Methyl 2-phenylacetoacetate (CAS 16648-44-5) is a controlled precursor in illicit drug synthesis, underscoring the regulatory importance of ester derivatives in forensic chemistry .
Biological Activity
Methyl 2-(2-oxopiperidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with an oxo group at the 2-position and an ester functional group. The molecular formula is , with a molecular weight of approximately 171.19 g/mol. The presence of the piperidine moiety is common in many bioactive compounds, contributing to its pharmacological properties.
The mechanism of action for this compound involves its interaction with various biological targets, particularly neurotransmitter receptors and enzymes. These interactions can modulate key signaling pathways involved in pain perception, inflammation, and neuropharmacological effects.
Key Mechanisms Include:
- Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters, potentially enhancing or inhibiting their effects in the central nervous system.
- Enzymatic Interaction : It may act on specific enzymes involved in metabolic pathways, affecting cellular processes and responses to stimuli.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Analgesic Properties : Compounds with similar structures have shown potential as analgesics, suggesting that this compound may also alleviate pain.
- Anti-inflammatory Effects : The piperidine structure is associated with anti-inflammatory activity, indicating potential use in treating inflammatory disorders.
- Anticancer Activity : Preliminary studies suggest that derivatives may exhibit anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.
Study on Analgesic Effects
A study investigating compounds similar to this compound demonstrated significant analgesic effects in animal models. The results indicated a reduction in pain response comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management .
Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating its potential for treating conditions like arthritis. The structural modifications, such as halogen substitutions, enhance its biological activity .
Anticancer Research
Research has explored the anticancer properties of piperidine derivatives, including this compound. In cell line assays, it demonstrated cytotoxic effects against specific cancer types, supporting its development as a lead compound for further drug discovery .
Comparative Analysis
A comparison of this compound with related compounds reveals insights into structure-activity relationships:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Methyl 2-(4-cyanophenyl)acetate | Lacks piperidine ring | Limited analgesic effects | |
| Methyl 2-(4-bromophenyl)-2-oxopiperidin-1-yl acetate | Contains bromine substitution | Enhanced anti-inflammatory activity | |
| Methyl 2-(4-chlorophenyl)-2-oxopiperidin-1-y acetate | Chlorine substitution increases lipophilicity | Potential mood disorder treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
